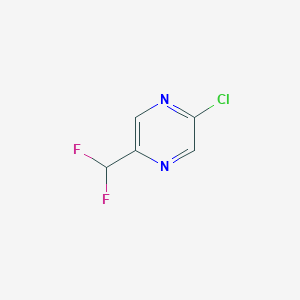

2-Chloro-5-(difluoromethyl)pyrazine

Beschreibung

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com This class of compounds is fundamental to organic chemistry and is ubiquitous in nature, playing a critical role in numerous biological processes. numberanalytics.comchemrj.org Their versatile structures and reactivity make them essential building blocks in the synthesis of a wide array of functional molecules. numberanalytics.commsesupplies.com

Pyrazines belong to the six-membered nitrogen heterocycle family. The pyrazine (B50134) ring is notably more electron-deficient than its pyridine (B92270) counterpart due to the presence of a second nitrogen atom. mdpi.com This electronic characteristic makes halogenated pyrazines particularly susceptible to functionalization through aromatic nucleophilic substitution and cross-coupling reactions. mdpi.com Consequently, nitrogen heterocycles, including pyrazines, are extensively used as precursors and scaffolds in the development of pharmaceuticals, agrochemicals, corrosion inhibitors, and functional materials like polymers and dyes. elsevierpure.comopenmedicinalchemistryjournal.com Their ability to engage in hydrogen bonding, coordinate with metals, and participate in various chemical transformations underscores their importance in modern chemistry. chemrj.org

Significance of Fluorinated Organic Compounds in Academic Research

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal and agricultural chemistry to enhance the properties of bioactive compounds. nih.govnih.gov The unique characteristics of the fluorine atom and fluorinated groups can significantly alter a molecule's physicochemical and biological profile. rsc.orgacs.org

Key effects of fluorination include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways, leading to increased stability and a longer half-life of a drug in the body. rsc.orgnih.gov

Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity (its ability to dissolve in fats and oils), which in turn affects its absorption and distribution. nih.govalfa-chemistry.com This can improve permeability across cellular membranes. nih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like enzymes and receptors. alfa-chemistry.comscispace.com

Bioisosterism: The difluoromethyl group (CHF₂) is of particular interest as it can act as a bioisostere—a substituent with similar physical or chemical properties—for common functional groups such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. rsc.orgnih.govontosight.ai A key feature of the CHF₂ group is its ability to act as a lipophilic hydrogen bond donor, a rare property that can enhance binding to target proteins. alfa-chemistry.comontosight.ai

The incorporation of the difluoromethyl group has been shown to be an effective strategy for modifying the metabolic stability, bioavailability, and binding affinity of molecules in drug discovery and agrochemical research. nih.govontosight.ai

Rationale for Investigating 2-Chloro-5-(difluoromethyl)pyrazine

The specific interest in this compound stems from its potential as a versatile intermediate in organic synthesis. The molecule combines three key structural features that make it a valuable building block:

The Pyrazine Core: An electron-deficient aromatic system that is a common scaffold in many biologically active compounds. mdpi.com

The Chlorine Atom: A reactive "handle" at the 2-position. The chlorine can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the straightforward introduction of diverse functional groups and the construction of more complex molecules. mdpi.com

The Difluoromethyl Group: This group at the 5-position serves to fine-tune the physicochemical properties of any derivative synthesized from this intermediate. nih.govontosight.ai Its influence on lipophilicity, metabolic stability, and hydrogen bonding potential makes it a desirable feature for creating new pharmaceutical or agrochemical candidates. alfa-chemistry.comontosight.ai

Therefore, research into this compound is driven by its utility in creating libraries of novel, fluorinated heterocyclic compounds for screening in drug discovery and materials science programs. Its structure is strategically designed for further chemical elaboration.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1782520-60-8 | bldpharm.com |

| Molecular Formula | C₅H₃ClF₂N₂ | bldpharm.com |

| Molecular Weight | 164.54 g/mol | bldpharm.com |

| SMILES Code | FC(C1=CN=C(Cl)C=N1)F | bldpharm.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-(trifluoromethoxy)pyrazine |

| 2-Chloro-5-(trifluoromethyl)pyrazine |

| 3-chloro-5-(trifluoromethyl)pyrazine |

| 5-chloropyrazine-2-ol |

| Favipiravir |

| Pyrazine |

| Pyridine |

Despite a comprehensive search for spectroscopic data for the chemical compound This compound (CAS No. 1782520-60-8), specific experimental research findings required to fully populate the requested article sections are not available in publicly accessible scientific literature and patent databases.

The structural elucidation of a novel or specialized chemical compound relies on detailed experimental data from various analytical techniques. For this compound, the specific chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F NMR, the characteristic vibrational frequencies for IR and Raman spectroscopy, and the precise fragmentation patterns from mass spectrometry are not documented in the available resources.

General principles of these spectroscopic techniques can predict the types of signals and patterns expected for the structure of this compound. For instance:

¹H NMR would be expected to show a triplet for the difluoromethyl proton due to coupling with the two fluorine atoms, and distinct signals for the two aromatic protons on the pyrazine ring.

¹³C NMR would display a triplet for the difluoromethyl carbon due to one-bond coupling with fluorine, and four other signals for the pyrazine ring carbons, with some showing smaller carbon-fluorine couplings.

¹⁹F NMR would present a doublet for the two equivalent fluorine atoms, split by the geminal proton.

IR and Raman spectra would exhibit characteristic vibrations for C-H, C-N, C-Cl, and C-F bonds, as well as aromatic ring stretching and bending modes.

Mass Spectrometry would show a molecular ion peak corresponding to its molecular weight (164.54 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). Fragmentation would likely involve the loss of chlorine, fluorine, or the difluoromethyl group.

However, without access to published experimental data, providing a detailed and scientifically accurate analysis with specific data tables for each subsection as requested is not possible. Authoritative and precise spectroscopic elucidation requires the original research data which, for this particular compound, appears not to have been published in the sources searched.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(difluoromethyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-4-2-9-3(1-10-4)5(7)8/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMRAHMPYOURFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782520-60-8 | |

| Record name | 2-chloro-5-(difluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of 2 Chloro 5 Difluoromethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing difluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This type of reaction is a cornerstone of functionalizing halogenated pyrazines. mdpi.com

The chlorine atom at the 2-position of the pyrazine ring is susceptible to displacement by various nucleophiles. evitachem.com This reactivity is a common feature of halogenated pyrazines and pyridines, where the electron-withdrawing nature of the heterocyclic ring activates the halide for substitution. nih.govacs.org In SNAr reactions, the rate of reaction is often influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive followed by chloride, bromide, and iodide. masterorganicchemistry.com

The reaction proceeds through a negatively charged intermediate, and its stability is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In the case of 2-chloro-5-(difluoromethyl)pyrazine, the difluoromethyl group at the 5-position contributes to the activation of the chlorine atom for nucleophilic attack.

However, direct substitution with some nucleophiles can be challenging. For instance, attempts to displace the chlorine atom with diethylamine (B46881) at room temperature have been unsuccessful, and heating the reaction mixture leads to decomposition of the starting material. nih.gov Despite this, successful substitutions have been achieved under specific conditions, often requiring catalysis. For example, the reaction of 2-chloropyrazine (B57796) with various amines in water in the presence of potassium fluoride has been shown to be a facile SNAr reaction. nih.gov

It is important to note that in some cases, particularly with softer nucleophiles or under specific basic conditions, a tele-substitution may occur, where the incoming nucleophile attacks a different position on the ring. acs.org

Direct functionalization of the difluoromethyl group itself is less common than reactions involving the chloro substituent. However, the hydrogen atom of the CF2H group can potentially be abstracted under strongly basic conditions, leading to further transformations. The stability of the difluoromethyl group is a key attribute, allowing for a wide range of chemical modifications at other positions of the molecule without affecting this crucial functional group. cymitquimica.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. mdpi.comrsc.org The chlorine atom provides a reactive handle for various coupling partners.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with a halide catalyzed by a palladium complex. aablocks.comresearchgate.netacs.org this compound can be effectively coupled with various arylboronic acids to yield 2-aryl-5-(difluoromethyl)pyrazines. rsc.org

These reactions are often carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a base. rsc.org The choice of solvent and base can significantly influence the reaction outcome. For instance, the use of potassium trifluoroborates as coupling partners has been shown to improve the efficiency of the reaction. rsc.org Microwave irradiation has also been employed to accelerate the Suzuki coupling of chloropyrazines. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrazines

| Halogenated Pyrazine | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2-Chloropyrazine | 2-Amino-5-pyrimidylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-(2-Amino-5-pyrimidyl)pyrazine | 60 | rsc.org |

| 2-Iodopyrazine | 2-Amino-5-pyrimidylboronic acid | Pd₂(dba)₃ | Na₂CO₃ | DME/H₂O | 2-(2-Amino-5-pyrimidyl)pyrazine | 72 | rsc.org |

| 3-Chloro-2,5-dimethylpyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2,5-Dimethyl-3-phenylpyrazine | 81 | rsc.org |

This table presents data for illustrative purposes based on similar pyrazine systems, as specific examples for this compound were not detailed in the provided search results.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. tcichemicals.comresearchgate.net This reaction is highly effective for the amination of this compound. The chlorine atom can be successfully replaced by a variety of nitrogen nucleophiles under Buchwald-Hartwig conditions. mdpi.comnih.gov

For example, the reaction of a similar compound, 2-chloro-5-trifluoromethoxypyrazine, with Boc-protected amine using a palladium dibenzoylacetonate (Pd₂dba₃)/DPEphos catalytic system resulted in a high yield of the corresponding aminopyrazine. mdpi.comnih.gov This demonstrates the utility of the Buchwald-Hartwig amination for introducing nitrogen-containing substituents onto the pyrazine ring. nih.gov Even with highly activated substrates like chloropyrazines, where SNAr is possible, palladium-catalyzed amination is frequently employed due to its broad substrate scope and high efficiency. nih.govresearchgate.net

Table 2: Examples of Buchwald-Hartwig Amination with Halogenated Pyrazines

| Halogenated Pyrazine | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2-Chloropyrazine | n-Octylamine | Pd(OAc)₂ | Josiphos | NaOtBu | Toluene | 2-(Octylamino)pyrazine | 82 | rsc.org |

| 2-Chloro-5-trifluoromethoxypyrazine | Boc-amine | Pd₂(dba)₃ | DPEphos | NaOtBu | Toluene | N-(5-(Trifluoromethoxy)pyrazin-2-yl)-tert-butylcarbamate | High | mdpi.comnih.gov |

This table includes data for related pyrazine compounds to illustrate the reaction's applicability.

The Kumada-Corriu coupling, one of the first transition-metal-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.orgambeed.com This method can be used to introduce alkyl or aryl groups onto the pyrazine ring of this compound.

For the related 2-chloro-5-trifluoromethoxypyrazine, it has been demonstrated that alkyl groups can be introduced in high yields using iron acetylacetonate (B107027) (Fe(acac)₂) as a catalyst. mdpi.com Both ethylmagnesium bromide and butylmagnesium chloride were effective Grignard reagents in this transformation. mdpi.com This suggests that the Kumada-Corriu coupling is a viable strategy for the C-C bond formation with this compound.

Table 3: Example of Kumada-Corriu Coupling with a Halogenated Pyrazine

| Halogenated Pyrazine | Grignard Reagent | Catalyst | Solvent | Reaction Time | Product | Yield (%) | Reference |

| 2-Chloro-5-trifluoromethoxypyrazine | Ethylmagnesium bromide | Fe(acac)₂ | THF | 3 h | 2-Ethyl-5-trifluoromethoxypyrazine | High | mdpi.com |

| 2-Chloro-5-trifluoromethoxypyrazine | Butylmagnesium chloride | Fe(acac)₂ | THF | 4 h | 2-Butyl-5-trifluoromethoxypyrazine | High | mdpi.com |

This table is based on data for a structurally similar pyrazine derivative.

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a robust method for forming carbon-carbon bonds. For halogenated pyrazines, this reaction provides a direct pathway to introduce alkynyl functionalities, which are valuable precursors for more complex molecular architectures.

This compound is a suitable substrate for Sonogashira coupling. The electron-deficient nature of the pyrazine ring, intensified by the inductive electron-withdrawing effects of both the chlorine atom and the difluoromethyl group, facilitates the oxidative addition of the palladium catalyst to the C-Cl bond, a key step in the catalytic cycle. Chloropyrazines, in general, are considered excellent substrates for this type of cross-coupling reaction. rsc.org

While specific studies on this compound are not extensively documented in the provided literature, the reactivity of the closely related compound, 2-chloro-5-trifluoromethoxypyrazine, offers significant insight. This analogue readily undergoes Sonogashira coupling with terminal alkynes like ethynyltrimethylsilane. mdpi.comnih.gov The reaction is typically carried out using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. The successful coupling under these conditions underscores the utility of this transformation for derivatizing the pyrazine ring at the chlorinated position. mdpi.com It is expected that this compound would exhibit similar or even enhanced reactivity due to the strong electron-withdrawing character of the difluoromethyl group.

Table 1: Representative Conditions for Sonogashira Coupling of a Halogenated Pyrazine Analogue

| Reactant | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-5-trifluoromethoxypyrazine | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | High | mdpi.com |

Note: This table is based on the reactivity of an analogous compound, 2-chloro-5-trifluoromethoxypyrazine, to illustrate typical reaction conditions.

Influence of Fluorinated Substituents on Coupling Efficiency

The presence and nature of fluorinated substituents on the pyrazine ring play a critical role in modulating the efficiency of cross-coupling reactions. The difluoromethyl (-CHF₂) group on this compound exerts a strong electron-withdrawing effect, which significantly influences the molecule's reactivity.

This electron-withdrawing nature deactivates the pyrazine ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions. nih.gov For instance, in Suzuki couplings, the presence of electron-donating groups on the pyrazine ring, such as methyl groups, has been shown to deactivate the C-Cl bond and lead to lower yields and longer reaction times. rsc.org Conversely, an electron-withdrawing group like the difluoromethyl group is anticipated to increase the reaction rate and efficiency.

The high electrophilicity conferred by fluorinated groups can dominate the electronic effects during coupling. rsc.org In some copper-catalyzed Sonogashira reactions, aryl halides with electron-withdrawing groups have demonstrated higher yields compared to those with electron-donating groups. nih.gov The difluoromethyl group's ability to enhance the partial positive charge on the carbon atom bearing the chlorine makes the C-Cl bond more susceptible to cleavage by the palladium catalyst, thereby promoting the coupling process. This electronic influence is a key factor in achieving high yields and efficient conversions in reactions like Suzuki, Stille, and Sonogashira couplings.

Electrophilic Reactions and Derivatization

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov The introduction of a chlorine atom and a strongly electron-withdrawing difluoromethyl group further depletes the ring of electron density. Consequently, this compound is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. These reactions typically require electron-rich aromatic systems to proceed efficiently.

Therefore, derivatization of this compound is not achieved through electrophilic pathways. Instead, functionalization relies almost exclusively on nucleophilic substitution of the chlorine atom or, more versatilely, through transition metal-catalyzed cross-coupling reactions at the C-Cl position, as discussed previously. The chlorine atom serves as a reactive handle, allowing for the introduction of a wide array of substituents (aryl, alkyl, amino, alkynyl groups) via well-established coupling methodologies like Suzuki, Buchwald-Hartwig, and Sonogashira reactions. rsc.orgmdpi.comnih.gov

Stability Studies under Various Chemical Conditions (e.g., acidic, basic, thermal, oxidative/reductive)

The stability of this compound is a critical consideration for its synthesis, storage, and application. Based on data from analogous fluorinated heterocyclic compounds, a general stability profile can be inferred.

Thermal Stability: Fluorinated heterocyclic compounds often exhibit significant thermal stability. nih.gov However, like many organic molecules, this compound can be expected to undergo thermal decomposition at elevated temperatures, which may produce hazardous byproducts like hydrogen chloride, hydrogen fluoride, and nitrogen oxides. jubilantingrevia.com

Acidic and Basic Conditions: The trifluoromethoxy group, a related fluorinated substituent, is known to be remarkably stable under both acidic and basic conditions. nih.gov It is plausible that the difluoromethyl group imparts similar stability to the pyrazine derivative. However, prolonged exposure to strong bases could potentially lead to degradation or nucleophilic attack, although the C-F bonds in the difluoromethyl group are generally robust.

Oxidative/Reductive Conditions: The compound is likely incompatible with strong oxidizing agents. jubilantingrevia.com The pyrazine ring itself can be susceptible to oxidation or reduction under specific conditions, which could alter its aromaticity and lead to ring-opening or other transformations.

Stability towards Nucleophiles: While the chlorine atom is the primary site for nucleophilic attack in cross-coupling reactions, certain strong nucleophiles can potentially affect the fluorinated substituent under harsh conditions. For example, the related trifluoromethoxy group in 2-chloro-5-trifluoromethoxypyrazine was found to be susceptible to degradation by thiophenolate anions. mdpi.com This suggests that the stability of the difluoromethyl group should be evaluated in the presence of specific, highly reactive nucleophiles. Under standard cross-coupling conditions, the difluoromethyl group is expected to remain intact.

Table 2: Summary of Inferred Stability for this compound

| Condition | Expected Stability | Notes | Reference |

|---|---|---|---|

| Thermal | Moderately stable; decomposes at high temperatures. | Avoid open flames and high heat. | jubilantingrevia.com |

| Acidic | Generally stable. | Based on stability of similar fluorinated heterocycles. | nih.gov |

| Basic | Generally stable, but may be reactive with strong bases. | Potential for degradation with strong nucleophiles/bases. | mdpi.com |

| Oxidative | Unstable with strong oxidizing agents. | Incompatible with strong oxidizers. | jubilantingrevia.com |

| Reductive | Stability is condition-dependent. | The pyrazine ring can be reduced under certain catalytic conditions. | |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Difluoromethyl Pyrazine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. By modeling the electron density, DFT can elucidate a range of properties for 2-Chloro-5-(difluoromethyl)pyrazine, from its orbital energies to its vibrational modes.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. semanticscholar.org

For pyrazine (B50134) derivatives, the HOMO is typically a π-orbital distributed across the aromatic ring, while the LUMO is a π* anti-bonding orbital. In this compound, the electron-withdrawing nature of the chlorine atom, the difluoromethyl group, and the two nitrogen atoms in the pyrazine ring significantly lowers the energy of both the HOMO and LUMO. This effect makes the molecule less likely to donate electrons and more susceptible to nucleophilic attack.

Table 1: Representative Frontier Orbital Energies for a Related Pyrazine Derivative This table illustrates the typical output of DFT calculations for a related molecule, 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide, as specific data for this compound is not published.

| Parameter | Value (eV) |

| HOMO Energy | -7.041 |

| LUMO Energy | -1.689 |

| Energy Gap (ΔE) | 5.352 |

Source: Adapted from data on a similar pyrazine derivative. mahendrapublications.com

Charge Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. mahendrapublications.com The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Blue regions indicate positive electrostatic potential, corresponding to areas that are electron-deficient and susceptible to nucleophilic attack.

Red regions denote negative electrostatic potential, highlighting electron-rich areas that are prone to electrophilic attack. mahendrapublications.com

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the two nitrogen atoms of the pyrazine ring, due to the lone pairs of electrons. Conversely, the regions around the hydrogen atoms on the ring and, to a lesser extent, the difluoromethyl group would exhibit positive potential (blue). The electron-withdrawing effects of the chlorine and difluoromethyl substituents would create a significant positive potential on the carbon atoms of the pyrazine ring, particularly those adjacent to the substituents, making them primary sites for nucleophilic substitution reactions. This analysis is crucial for understanding interactions with other molecules. semanticscholar.orguantwerpen.be

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the frequencies of the normal modes of vibration, researchers can assign experimental spectral bands to specific molecular motions. researchgate.netresearchgate.net These calculations are typically performed using methods like B3LYP. researchgate.netresearchgate.net

For this compound, the vibrational spectrum would be characterized by several key features:

Pyrazine Ring Vibrations : Stretching modes of the C-C and C-N bonds within the pyrazine ring are expected in the 1000-1600 cm⁻¹ region. researchgate.net

C-H Stretching : The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹. researchgate.net

C-Cl Vibrations : The C-Cl stretching mode is expected at lower frequencies, generally in the 500-800 cm⁻¹ range.

C-F Vibrations : The C-F stretching modes associated with the difluoromethyl group would give rise to strong absorptions, typically in the 1000-1200 cm⁻¹ region.

Comparing the calculated frequencies with experimental FT-IR and FT-Raman data helps to confirm the molecular structure and provides a detailed understanding of its dynamic properties. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes in Chloropyrazine Derivatives This table provides examples of vibrational modes and their typical frequency ranges based on studies of related chloropyrazines. Specific frequencies for this compound would require dedicated DFT calculations.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Pyrazine Ring Stretching | 1520 - 1610 | researchgate.netresearchgate.net |

| C-H Stretching | 3050 - 3150 | researchgate.net |

| C-Cl Stretching | 500 - 800 | mahendrapublications.com |

| Ring Breathing Mode | ~1000 - 1100 | mahendrapublications.com |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary source of conformational isomerism is the rotation of the difluoromethyl (-CHF₂) group around the C-C single bond connecting it to the pyrazine ring.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The pyrazine ring is inherently electron-deficient, and this property is amplified by the strong electron-withdrawing nature of the difluoromethyl group, which activates the ring towards such attacks.

Theoretical modeling can map the entire reaction pathway, from reactants to products, by identifying the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

Studies on related heterocyclic systems have also revealed the possibility of alternative reaction pathways, such as tele-substitution, where the incoming nucleophile attacks a different position on the ring, leading to rearrangement. acs.orgacs.org Computational modeling can help determine the feasibility of these alternative mechanisms by comparing the activation energies of the ipso-substitution (direct replacement of chlorine) and tele-substitution pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computational properties with its activity, which can include chemical reactivity or biological effects. bohrium.com

For a series of related pyrazine derivatives, a QSAR model could be developed to predict the reactivity of this compound. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can include:

Electronic Descriptors : HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors : Molecular volume and surface area.

Topological Descriptors : Indices that describe molecular branching and connectivity.

By establishing a mathematical relationship between these descriptors and an experimentally measured reactivity parameter (e.g., a reaction rate constant), a predictive model can be built. Such a model would allow for the rapid screening of virtual compounds and the rational design of new pyrazine derivatives with tailored reactivity. semanticscholar.org

Synthetic Applications of 2 Chloro 5 Difluoromethyl Pyrazine As a Key Building Block

Intermediate in the Synthesis of Advanced Organic Scaffolds

The strategic placement of the chloro and difluoromethyl groups on the pyrazine (B50134) ring makes 2-chloro-5-(difluoromethyl)pyrazine a crucial intermediate for creating sophisticated organic scaffolds. The chlorine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

One notable application is in the synthesis of fused heterocyclic systems. For instance, it is a precursor in the preparation of pyrazolo[1,5-a]pyrazine (B3255129) derivatives. google.comresearchgate.netmdpi.comnih.gov These scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis often involves the reaction of a substituted pyrazole (B372694) with a pyrazine derivative, where the chloro group on the pyrazine ring is displaced to form the fused ring system.

Furthermore, this compound has been utilized in the synthesis of complex molecules like phantasmidine (B1193426) analogs. google.com Phantasmidine, a natural product, and its analogs have shown activity at nicotinic acetylcholine (B1216132) receptors, making them important targets for drug discovery. google.com The synthesis of these analogs often involves a key step where the pyrazine ring, functionalized with the chloro and difluoromethyl groups, is incorporated into the final tetracyclic structure. google.com

The difluoromethyl group, a bioisostere of a hydroxyl or methoxy (B1213986) group, plays a critical role in modulating the physicochemical properties of the final molecules. nih.gov Its electron-withdrawing nature can influence the reactivity of the pyrazine ring and enhance the metabolic stability and membrane permeability of the resulting compounds. nih.gov

Role in the Construction of Diverse Heterocyclic Systems

The reactivity of this compound facilitates the construction of a wide array of heterocyclic systems. The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of various nitrogen, oxygen, and sulfur-based nucleophiles. This reactivity is fundamental to building more complex heterocyclic structures.

A significant application is in the synthesis of triazolo[4,3-a]pyrazine derivatives. nih.govarabjchem.org These fused heterocyclic systems are recognized for their potential as bioactive molecules. The synthesis typically involves the reaction of a hydrazine (B178648) derivative with this compound, leading to the formation of the triazole ring fused to the pyrazine core.

Moreover, the pyrazine ring itself, being a 1,4-diazine, is a key component of many biologically active compounds. researchgate.netresearchgate.net The presence of the difluoromethyl group further enhances the potential for biological activity. The synthesis of various substituted pyrazines, starting from this compound, allows for the exploration of a broad chemical space in the search for new therapeutic agents. researchgate.net For example, it can be used to create quinoxaline (B1680401) derivatives, which are benzo-fused pyrazines with applications in medicinal chemistry. tandfonline.commdpi.com

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of this compound has contributed to the advancement of synthetic methodologies, particularly in the realm of cross-coupling reactions. The chloro-substituted pyrazine core readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. mdpi.comacs.orgnih.gov

These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecules. The electron-deficient nature of the pyrazine ring, enhanced by the difluoromethyl group, can influence the reactivity and selectivity of these coupling reactions. Researchers have explored the use of this building block to optimize reaction conditions and expand the scope of these important transformations.

For example, the development of efficient methods for the Suzuki coupling of this compound with various boronic acids has enabled the synthesis of a wide range of aryl- and heteroaryl-substituted pyrazines. These products can then serve as intermediates for the synthesis of more complex targets.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

Due to its versatile reactivity and the desirable properties imparted by the difluoromethyl group, this compound is a key intermediate in the synthesis of both agrochemical and pharmaceutical compounds.

In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity and metabolic stability. semanticscholar.orgccspublishing.org.cn The difluoromethyl group in this compound can contribute to these favorable properties in the final agrochemical products, which may include herbicides, fungicides, and insecticides. semanticscholar.orgchemblink.com

In the pharmaceutical sector, the pyrazine scaffold is present in numerous approved drugs and clinical candidates. researchgate.net The ability to readily functionalize the pyrazine ring of this compound makes it an attractive starting material for the synthesis of new drug candidates. The difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially improving the pharmacokinetic profile of a drug molecule. nih.gov

Q & A

Basic: What are the optimized synthetic routes for 2-Chloro-5-(difluoromethyl)pyrazine, and how are intermediates purified?

The synthesis of pyrazine derivatives often involves multi-step protocols. For example, a related compound (ABT-639) was synthesized via a three-step process starting from 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid, using oxalyl chloride and DMF as a catalyst to form a benzoyl chloride intermediate. Purification was achieved through selective crystallization or column chromatography, yielding 77% overall purity . For this compound, similar approaches may apply, with chlorination and difluoromethylation steps requiring careful temperature control (e.g., slow addition of reagents over 1 hour) to minimize side reactions.

Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?

Key techniques include:

- NMR Spectroscopy : NMR is critical for confirming the difluoromethyl group’s presence and environment .

- Mass Spectrometry (HRMS) : Accurate mass analysis resolves isotopic patterns (e.g., chlorine’s M+2 peak) and verifies molecular formula .

- IR Spectroscopy : C-F and C-Cl stretches (1000–1300 cm) confirm functional groups .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity, particularly for separating halogenated byproducts .

Advanced: How can computational methods predict the electronic and vibrational behavior of this compound?

A 24-mode model Hamiltonian combined with multiconfiguration time-dependent Hartree (MCTDH) simulations accurately models pyrazine derivatives’ excited-state dynamics. For this compound:

- DFT Calculations : Optimize geometry and compute vibrational modes (e.g., B3LYP/6-311+G(d,p)) to identify key IR-active bands .

- TD-DFT : Predict S→S electronic transitions and assess the impact of substituents (Cl, CFH) on absorption spectra .

- Molecular Dynamics : Simulate non-adiabatic transitions to explain photophysical behavior in solution .

Advanced: What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic substitution reactions?

The electron-withdrawing CFH group increases pyrazine’s electrophilicity, accelerating SAr reactions at the C2 and C5 positions. For example:

- Kinetic Studies : Monitor substitution rates (e.g., with amines or thiols) under varying pH and solvents (DMF, DMSO). The CFH group stabilizes the Meisenheimer intermediate, reducing activation energy .

- Isotopic Labeling : Use - or -labeled reagents to track regioselectivity in multi-substituted pyrazines .

Advanced: How can researchers resolve contradictions in analytical data for halogenated pyrazine derivatives?

Discrepancies in spectral or chromatographic data often arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms in DMSO-d .

- Degradation : Perform stability studies (e.g., HPLC monitoring under light/heat) to identify decomposition products like dehalogenated pyrazines .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures, particularly for regioisomeric mixtures .

Advanced: What strategies are effective in designing bioactive analogs of this compound for medicinal chemistry?

- SAR Studies : Replace Cl or CFH with bioisosteres (e.g., Br, CF) and assess activity against targets like kinase inhibitors or ion channels .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the CFH position to enhance solubility .

- Docking Simulations : Use PyMOL or MOE to model interactions with protein binding pockets (e.g., T-type calcium channels) and optimize steric/electronic complementarity .

Advanced: What challenges arise in quantifying this compound in complex matrices, and how are they mitigated?

- Matrix Effects : In biological samples, use isotope dilution (e.g., -labeled internal standards) with LC-MS/MS to correct for ion suppression .

- Low Volatility : For GC-MS analysis, derivatize with BSTFA to improve thermal stability .

- Interfering Isomers : Employ chiral columns (e.g., CHIRALPAK IA) to separate enantiomers in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.